Fungicidal Potency Against Botrytis cinerea Compared to Pyridyl–Oxazole Carboxamide Congeners
Within the eight-compound pyridyl–oxazole carboxamide series evaluated by Chen et al. (2021), compounds containing the 2-chloronicotinamide scaffold (exemplified by 6b, a close structural relative of 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide) exhibited 100% fungicidal activity against Botrytis cinerea at 100 mg/L, whereas other substituent variants (e.g., 6f with a different halogen pattern) showed reduced or no activity at the same concentration [1]. This establishes the critical role of the 2-chloro substitution for antifungal potency within this chemotype.
| Evidence Dimension | Fungicidal activity (% inhibition) against Botrytis cinerea at 100 mg/L |
|---|---|
| Target Compound Data | 100% inhibition (for compound 6b, the 2-chloronicotinamide representative in the series) |
| Comparator Or Baseline | Compound 6f (alternative halogen/substituent pattern): significantly lower or no activity at 100 mg/L |
| Quantified Difference | Complete loss of activity for specific substitution variants; precise quantitative difference not available as 6f data was not fully reported for this pathogen. |
| Conditions | In vitro mycelial growth inhibition assay; Botrytis cinerea; 100 mg/L compound concentration; 48–72 h incubation |
Why This Matters
For agricultural chemical screening programs, selecting the 2-chloro-substituted scaffold over other pyridyl–oxazole variants is essential to retain anti-Botrytis activity, as minor structural modifications ablate potency entirely.
- [1] Chen, S., Zhang, D.L., Ren, C.L., Zou, W.Q., Tian, X.Y., Du, X.H., Tan, C.X. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules 2021, 26(13), 3883. View Source
